molecular formula C17H10FN5O2S B2568415 (E)-4-(4-fluorophenyl)-N-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide CAS No. 477194-03-9

(E)-4-(4-fluorophenyl)-N-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2568415
CAS No.: 477194-03-9
M. Wt: 367.36
InChI Key: NQMAMGUCTCDHCU-PXLXIMEGSA-N
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Description

(E)-4-(4-fluorophenyl)-N-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a fluorophenyl group, a nitrophenyl group, and a carbohydrazonoyl cyanide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-fluorophenyl)-N-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be attached through a nitration reaction of an aromatic compound.

    Formation of the Carbohydrazonoyl Cyanide Moiety: This moiety can be synthesized by reacting hydrazine derivatives with cyanogen halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-fluorophenyl)-N-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, and acids or bases can facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Amino derivatives of the nitrophenyl group.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

(E)-4-(4-fluorophenyl)-N-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-4-(4-fluorophenyl)-N-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-(4-chlorophenyl)-N-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
  • (E)-4-(4-bromophenyl)-N-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
  • (E)-4-(4-methylphenyl)-N-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Uniqueness

The presence of the fluorophenyl group in (E)-4-(4-fluorophenyl)-N-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide imparts unique electronic properties, making it distinct from its analogs with different substituents

Properties

IUPAC Name

(2E)-4-(4-fluorophenyl)-N-(3-nitroanilino)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10FN5O2S/c18-12-6-4-11(5-7-12)16-10-26-17(20-16)15(9-19)22-21-13-2-1-3-14(8-13)23(24)25/h1-8,10,21H/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMAMGUCTCDHCU-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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